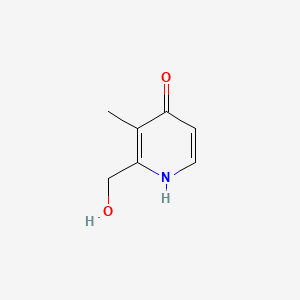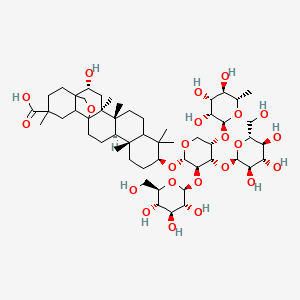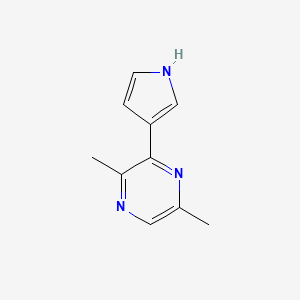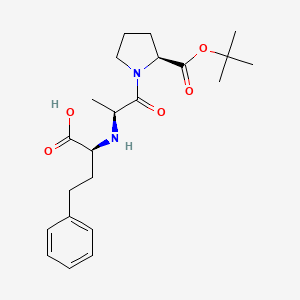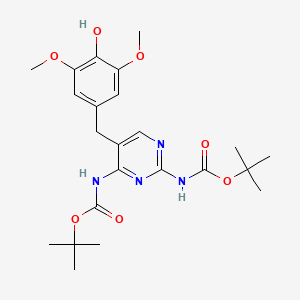
6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6: is a synthetic glucocorticoid, a derivative of budesonide, which is widely used in the treatment of various inflammatory conditions. This compound is characterized by its unique chemical structure, which includes hydroxyl and acetyloxy functional groups. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of glucocorticoids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6 typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation and acetylation reactions. One common method involves the hydroxylation of budesonide at the 6beta position, followed by acetylation at the 21 position. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes optimize parameters such as flow rate, temperature, and residence time to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: 6 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 6beta position can yield a ketone, while reduction of this ketone can regenerate the hydroxyl group.
科学的研究の応用
6 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of glucocorticoids.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in pharmacological research to understand the metabolism and action of glucocorticoids in the human body.
Industry: Applied in the development of new glucocorticoid-based therapies and formulations
作用機序
The mechanism of action of 6 involves binding to the glucocorticoid receptor, which mediates changes in gene expression. This binding leads to a decrease in vasodilation and permeability of capillaries, as well as a reduction in leukocyte migration to sites of inflammation. These effects contribute to its anti-inflammatory properties .
類似化合物との比較
Budesonide: The parent compound, widely used in clinical settings.
6beta-Hydroxy Budesonide: A closely related compound with similar pharmacological properties.
21-Acetyloxy Budesonide: Another derivative with distinct functional groups.
Uniqueness: 6 is unique due to the presence of both hydroxyl and acetyloxy groups, which may confer specific pharmacokinetic and pharmacodynamic properties. This uniqueness makes it valuable for research purposes, particularly in understanding the structure-activity relationships of glucocorticoids .
特性
IUPAC Name |
[2-[(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-9,13-dimethyl-16-methylidene-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-6-7-24-34-23-12-18-17-11-20(30)19-10-15(2)8-9-26(19,4)25(17)21(31)13-27(18,5)28(23,35-24)22(32)14-33-16(3)29/h8-10,17-18,20-21,23-25,30-31H,2,6-7,11-14H2,1,3-5H3/t17-,18+,20+,21-,23-,24?,25-,26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJWVUUEPVHQRD-DIMDHKEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=C)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@H]2C[C@@H]3[C@@H]4C[C@H](C5=CC(=C)C=C[C@@]5([C@@H]4[C@H](C[C@@]3([C@]2(O1)C(=O)COC(=O)C)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
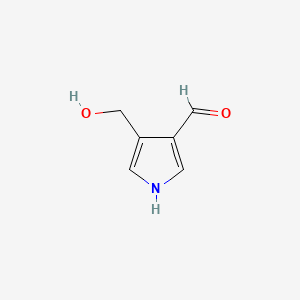
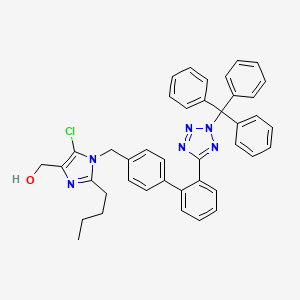
![4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B584625.png)
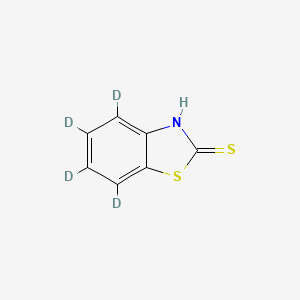
![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)

![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)
